molecular formula C23H20BrCl2N3O4S B11102968 N-(2-{2-[(E)-1-(5-Bromo-2-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-(2,4-dichlorophenyl)-4-methyl-1-benzenesulfonamide

N-(2-{2-[(E)-1-(5-Bromo-2-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-(2,4-dichlorophenyl)-4-methyl-1-benzenesulfonamide

Cat. No.: B11102968
M. Wt: 585.3 g/mol
InChI Key: JEOXQIIYIRUZDR-UVHMKAGCSA-N
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Description

N-(2-{2-[(E)-1-(5-Bromo-2-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-(2,4-dichlorophenyl)-4-methyl-1-benzenesulfonamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[(E)-1-(5-Bromo-2-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-(2,4-dichlorophenyl)-4-methyl-1-benzenesulfonamide typically involves multiple steps:

    Formation of the Hydrazone Intermediate: This step involves the condensation of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Coupling Reaction: The hydrazone intermediate is then reacted with 2,4-dichlorophenyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazino groups.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound’s potential interactions with proteins and enzymes make it a candidate for drug development and biochemical studies.

Medicine

In medicine, researchers might explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(2-{2-[(E)-1-(5-Bromo-2-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-(2,4-dichlorophenyl)-4-methyl-1-benzenesulfonamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{2-[(E)-1-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-(2,4-dichlorophenyl)-4-methyl-1-benzenesulfonamide
  • N-(2-{2-[(E)-1-(5-Bromo-2-ethoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-(2,4-dichlorophenyl)-4-methyl-1-benzenesulfonamide

Uniqueness

The uniqueness of N-(2-{2-[(E)-1-(5-Bromo-2-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-(2,4-dichlorophenyl)-4-methyl-1-benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H20BrCl2N3O4S

Molecular Weight

585.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(2,4-dichloro-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C23H20BrCl2N3O4S/c1-15-3-7-19(8-4-15)34(31,32)29(21-9-6-18(25)12-20(21)26)14-23(30)28-27-13-16-11-17(24)5-10-22(16)33-2/h3-13H,14H2,1-2H3,(H,28,30)/b27-13+

InChI Key

JEOXQIIYIRUZDR-UVHMKAGCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=C(C=CC(=C2)Br)OC)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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